molecular formula C8H12N2S B11913191 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol

Cat. No.: B11913191
M. Wt: 168.26 g/mol
InChI Key: MEGOGUZKCXNRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is a heterocyclic compound with the molecular formula C8H12N2S. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a thiol group (-SH) attached to the indazole ring, which can significantly influence its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions. The mechanism involves dehydration followed by cyclization, leading to the formation of the indazole ring .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. The thiol group may play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
  • tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other indazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-4-thiol

InChI

InChI=1S/C8H12N2S/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3

InChI Key

MEGOGUZKCXNRRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.